molecular formula C11H19ClN4O B1398430 N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220017-83-3

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1398430
M. Wt: 258.75 g/mol
InChI Key: MKWQVZYYUPJYAH-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . This class of compounds has been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .


Synthesis Analysis

The synthesis of these compounds involves a structure-based design . A series of these derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase . The lead compound was found via computer-aided drug design .


Molecular Structure Analysis

The molecular structure of these compounds is based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold . Modifications at various positions of this scaffold result in different derivatives with varying activities .

Scientific Research Applications

Kinase Inhibition Applications

Pyrazolo[4,3-c]pyridine derivatives, such as N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, show significant versatility in the design of kinase inhibitors. These compounds effectively interact with kinases via multiple binding modes, particularly at the hinge region of the kinase. This interaction is crucial for their effectiveness as kinase inhibitors. The scaffold's ability to form a hydrogen bond donor–acceptor pair, common among kinase inhibitors, allows for the elaboration of additional interactions within the kinase pocket, enhancing potency and selectivity. This characteristic makes pyrazolo[4,3-c]pyridine derivatives valuable in kinase inhibitor design, with applications spanning a broad range of kinase targets (Wenglowsky, 2013).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[4,3-c]pyridine structures, exhibit remarkable versatility in organic synthesis and catalysis. These compounds are pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and various medicinal applications due to their potent anticancer, antibacterial, and anti-inflammatory activities. Their application in organic synthesis and catalysis underlines the importance of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Chemistry

Pyrazolo[4,3-c]pyridine scaffolds exhibit a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies highlight the scaffold's potential in developing drug-like candidates for various disease targets. This emphasizes the need for medicinal chemists to further explore this scaffold in drug development (Cherukupalli et al., 2017).

Optoelectronic Materials

Pyrazolo[4,3-c]pyridine derivatives are explored for their application in optoelectronic materials due to their significant photo- and electroluminescent properties. Incorporation of this scaffold into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the potential of pyrazolo[4,3-c]pyridine and related derivatives in the development of advanced optoelectronic materials (Lipunova et al., 2018).

Future Directions

The future directions for this compound could involve further optimization of the structure to improve its activity and selectivity against c-Met kinase . Additionally, more comprehensive studies could be conducted to evaluate its potential as a therapeutic agent in various disease models.

properties

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQVZYYUPJYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

CAS RN

1220017-83-3
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.